molecular formula C8H9FO2 B12575565 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one CAS No. 500002-93-7

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one

Katalognummer: B12575565
CAS-Nummer: 500002-93-7
Molekulargewicht: 156.15 g/mol
InChI-Schlüssel: ZKCBDSPRXFFKMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one is an organic compound with a unique structure that includes a fluoro and hydroxy group attached to a cyclohexadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one typically involves the introduction of the fluoro and hydroxy groups onto a cyclohexadienone ring. One common method involves the reaction of a suitable precursor, such as a fluoro-substituted benzene derivative, with reagents that introduce the hydroxy group under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a cyclohexane derivative .

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethan-1-one is unique due to the presence of both fluoro and hydroxy groups on the cyclohexadienone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

500002-93-7

Molekularformel

C8H9FO2

Molekulargewicht

156.15 g/mol

IUPAC-Name

1-(4-fluoro-3-hydroxycyclohexa-2,5-dien-1-yl)ethanone

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,6-7,11H,1H3

InChI-Schlüssel

ZKCBDSPRXFFKMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C=CC(C(=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.